molecular formula C15H24O3 B344274 1,2,3-Tripropoxybenzene

1,2,3-Tripropoxybenzene

Cat. No.: B344274
M. Wt: 252.35 g/mol
InChI Key: OGJUZIVKQFPGMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3-Tripropoxybenzene is a benzene derivative with three propoxy (-OCH₂CH₂CH₃) groups attached to the aromatic ring in the 1,2,3 positions. This compound belongs to the class of tri-substituted benzene ethers, characterized by their oxygen-containing substituents. The propoxy groups confer unique physicochemical properties, including moderate polarity, low water solubility, and high thermal stability.

Synthesis typically involves nucleophilic aromatic substitution, where propyl bromide reacts with 1,2,3-trihydroxybenzene (pyrogallol) under basic conditions. Applications may include use as a solvent, intermediate in organic synthesis, or stabilizer in polymer chemistry.

Properties

Molecular Formula

C15H24O3

Molecular Weight

252.35 g/mol

IUPAC Name

1,2,3-tripropoxybenzene

InChI

InChI=1S/C15H24O3/c1-4-10-16-13-8-7-9-14(17-11-5-2)15(13)18-12-6-3/h7-9H,4-6,10-12H2,1-3H3

InChI Key

OGJUZIVKQFPGMK-UHFFFAOYSA-N

SMILES

CCCOC1=C(C(=CC=C1)OCCC)OCCC

Canonical SMILES

CCCOC1=C(C(=CC=C1)OCCC)OCCC

Origin of Product

United States

Comparison with Similar Compounds

1,2,3-Trimethylbenzene (1,2,3-TMB)

1,2,3-TMB (CAS 526-73-6) is a benzene derivative with three methyl groups in adjacent positions. Key comparisons include:

  • Physicochemical Properties :
    • Molecular Weight : 1,2,3-TMB (120.19 g/mol) is lighter than 1,2,3-tripropoxybenzene (estimated 252.3 g/mol) due to the smaller methyl groups.
    • Boiling Point : 1,2,3-TMB boils at ~176°C, while this compound likely has a higher boiling point (>250°C) due to increased molecular weight and van der Waals forces.
    • Water Solubility : 1,2,3-TMB is sparingly soluble (~10 mg/L), whereas this compound is expected to have even lower solubility due to its larger hydrophobic substituents.
  • Toxicity :
    • The US EPA IRIS reports a reference concentration (RfC) of 0.03 mg/m³ for 1,2,3-TMB, indicating moderate inhalation toxicity . Tripropoxybenzene’s toxicity profile is less documented but may pose lower acute risks due to reduced volatility.
  • Applications : 1,2,3-TMB is used as a solvent and in fuel additives, while tripropoxybenzene may serve as a high-boiling solvent or synthetic intermediate.

1,2,3-Trichlorobenzene

1,2,3-Trichlorobenzene (CAS 87-61-6) features three chlorine atoms in the 1,2,3 positions:

  • Physicochemical Properties :
    • Molecular Weight : 181.45 g/mol (lighter than tripropoxybenzene).
    • Boiling Point : 218°C, lower than tripropoxybenzene’s estimated value.
    • Polarity : Chlorine’s electronegativity increases polarity compared to propoxy groups, enhancing solubility in organic solvents.
  • Toxicity: Chlorobenzenes are associated with hepatotoxicity and environmental persistence.

1,2,3-Triazole Derivatives

1,2,3-Triazole-containing compounds (e.g., 1,2,3-triazolylmethaneboronate and antifungal triazoles ) differ significantly:

  • Structure : The triazole ring introduces nitrogen atoms, enabling hydrogen bonding and metal coordination.
  • Bioactivity: Triazoles exhibit antimicrobial and enzyme-inhibiting properties (e.g., compound 6q in inhibits β-lactamases with Ki = 90 nM).
  • Synthesis : Triazoles are synthesized via click chemistry (azide-alkyne cycloaddition), whereas tripropoxybenzene relies on etherification reactions.

Data Table: Comparative Analysis of this compound and Analogues

Compound Substituents Molecular Weight (g/mol) Boiling Point (°C) Water Solubility Key Applications Toxicity Profile
This compound -OCH₂CH₂CH₃ ~252.3 >250 (estimated) Very low Solvent, synthesis Limited data
1,2,3-Trimethylbenzene -CH₃ 120.19 176 ~10 mg/L Fuel additive, solvent RfC = 0.03 mg/m³
1,2,3-Trichlorobenzene -Cl 181.45 218 ~5 mg/L Dielectric fluids Hepatotoxic
1,2,3-Triazolylmethaneboronate Triazole + boronate ~300 (varies) N/A Moderate β-lactamase inhibitor Enzyme-specific activity

Key Research Findings and Trends

  • Substituent Effects :
    • Electron-Donating Groups : Propoxy and methyl groups activate the benzene ring toward electrophilic substitution, while chlorine deactivates it.
    • Steric Effects : 1,2,3-substitution creates steric crowding, reducing reaction rates compared to less hindered isomers.
  • Thermal Stability : Tripropoxybenzene’s high boiling point suggests utility in high-temperature applications, unlike volatile TMBs .
  • Biomedical Relevance : Triazole derivatives dominate drug design (e.g., antifungal agents ), whereas tripropoxybenzene’s applications remain industrial.

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